molecular formula C9H11FN2O2 B13283739 2-fluoro-5-nitro-N-(propan-2-yl)aniline

2-fluoro-5-nitro-N-(propan-2-yl)aniline

Cat. No.: B13283739
M. Wt: 198.19 g/mol
InChI Key: MVKJCCAADKTVQX-UHFFFAOYSA-N
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Description

2-fluoro-5-nitro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11FN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a nitro group at the 2 and 5 positions, respectively, and an isopropyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-nitro-N-(propan-2-yl)aniline typically involves the nitration of 2-fluoroaniline followed by alkylation. The nitration process introduces a nitro group at the 5-position of the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-fluoro-5-nitroaniline is then subjected to alkylation with isopropyl halides in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-nitro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 2-amino-5-nitro-N-(propan-2-yl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

2-fluoro-5-nitro-N-(propan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-5-nitro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors. The isopropyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-5-nitroaniline: Lacks the isopropyl group, making it less lipophilic.

    5-fluoro-2-nitroaniline: Similar structure but different substitution pattern.

    2-fluoro-5-(propan-2-yl)aniline: Lacks the nitro group, affecting its reactivity.

Uniqueness

2-fluoro-5-nitro-N-(propan-2-yl)aniline is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful probe in biochemical research .

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

2-fluoro-5-nitro-N-propan-2-ylaniline

InChI

InChI=1S/C9H11FN2O2/c1-6(2)11-9-5-7(12(13)14)3-4-8(9)10/h3-6,11H,1-2H3

InChI Key

MVKJCCAADKTVQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

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